molecular formula C23H17Cl2N3O3S B2953217 (Z)-2-(2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 1321662-79-6

(Z)-2-(2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2953217
CAS No.: 1321662-79-6
M. Wt: 486.37
InChI Key: VEHIXRZXVGBLQB-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-2-(2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core fused with a carboxamide group at position 2. The Z-configuration of the acrylamido moiety (C=C bond) is critical for its stereochemical orientation, which may influence biological interactions. Key structural elements include:

  • Tetrahydrobenzo[b]thiophene scaffold: A partially saturated bicyclic system that enhances conformational stability compared to fully aromatic analogs.
  • 2,5-Dichlorophenyl-substituted furan: Introduces halogenated aromaticity, which often enhances lipophilicity and target binding.
  • Cyano group: Enhances electron-withdrawing properties and may participate in hydrogen bonding.

Properties

IUPAC Name

2-[[(Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O3S/c24-13-5-7-17(25)16(10-13)18-8-6-14(31-18)9-12(11-26)22(30)28-23-20(21(27)29)15-3-1-2-4-19(15)32-23/h5-10H,1-4H2,(H2,27,29)(H,28,30)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHIXRZXVGBLQB-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the synthesis, biological evaluation, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C17H15Cl2N3O2C_{17}H_{15}Cl_2N_3O_2 and a molecular weight of 367.22 g/mol. The compound features a tetrahydrobenzo[b]thiophene core substituted with cyano and furan groups, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC17H15Cl2N3O2
Molecular Weight367.22 g/mol
LogP3.5717
Polar Surface Area58.923 Ų

Antitumor Activity

Recent studies have evaluated the antitumor activity of various thiophene derivatives, including those similar to the target compound. For instance, compounds derived from tetrahydrobenzo[b]thiophene have shown significant inhibitory effects against several cancer cell lines:

  • Breast Adenocarcinoma (MCF-7)
  • Non-Small Cell Lung Cancer (NCI-H460)
  • CNS Cancer (SF-268)

Research indicated that certain derivatives exhibited high growth inhibition rates with GI50 values significantly lower than standard chemotherapeutics like doxorubicin .

Case Study: Antitumor Evaluation
In a study involving synthesized thiophene derivatives, the compounds were tested against MCF-7 cells using a sulforhodamine B assay. The results demonstrated that some derivatives had a GI50 value in the micromolar range, indicating potent antitumor activity .

Antioxidant Activity

The antioxidant properties of related compounds have also been investigated. The ability to scavenge free radicals was assessed through various assays:

  • DPPH Scavenging Activity
  • Nitric Oxide Scavenging
  • Lipid Peroxidation Inhibition

Results showed that compounds containing hydroxyl groups exhibited superior antioxidant activity compared to their methoxy-substituted counterparts .

Antibacterial Activity

The antibacterial potential of the target compound has been explored in relation to its structural analogs. Various studies report that thiophene derivatives demonstrate varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundMIC (µg/mL)Activity
Compound A8Moderate
Compound B16Weak
Compound C4Strong

These findings suggest that modifications in the thiophene structure can enhance antibacterial efficacy .

Chemical Reactions Analysis

1.1. Core Formation via Gewald Reaction

The tetrahydrobenzo[b]thiophene scaffold is synthesized via the Gewald reaction , a multicomponent condensation involving cyclohexanone derivatives, ethyl cyanoacetate, and sulfur in the presence of a base (e.g., diethylamine) . This reaction proceeds through:

  • Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate.

  • Cyclization with sulfur to form the thiophene ring.

Example Reaction Conditions:

Reagents/ConditionsProductYieldReference
Cyclohexanone, S₈, Et₃N, EtOH (reflux)Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate65–75%

2.1. Hydrolysis of the Cyano Group

The cyano (-C≡N) group undergoes hydrolysis under acidic or basic conditions to yield a carboxamide (-CONH₂) or carboxylic acid (-COOH) .

Reaction ConditionsProductApplicationReference
H₂SO₄ (50%), reflux, 6 hrCarboxamide derivativeBioactivity modulation
NaOH (10%), EtOH, 80°C, 4 hrCarboxylic acid derivativeProdrug synthesis

Mechanistic Insight:

  • Acidic hydrolysis proceeds via a nitrilium ion intermediate .

  • Basic hydrolysis follows nucleophilic addition of hydroxide to the nitrile .

2.2. Nucleophilic Substitution at the Dichlorophenyl Ring

The 2,5-dichlorophenyl substituent on the furan undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, alkoxides).

Example Reaction:

Reagents/ConditionsProductYieldReference
Morpholine, DMF, 120°C, 12 hr2-Morpholino-5-phenylfuran derivative45%

Factors Influencing Reactivity:

  • Electron-withdrawing Cl groups activate the ring toward substitution.

  • Steric hindrance from the furan oxygen limits para-substitution .

2.3. Cyclization Reactions

The acrylamido linker facilitates intramolecular cyclization under thermal or acidic conditions to form quinoline or pyridine-fused derivatives .

Notable Example:

  • Heating in Ac₂O (120°C, 8 hr) yields a thieno[2,3-b]quinoline-4-carboxamide via dehydration and cyclization .

Biological Relevance:

  • Cyclized products exhibit enhanced cytotoxicity against colorectal cancer (CRC) cell lines (IC₅₀ = 8.2 μM for HCT-116) .

3.1. Photodegradation

The compound is susceptible to UV-induced degradation due to the conjugated acrylamido system.

Degradation Products (HPLC-MS):

  • Major: 5-(2,5-Dichlorophenyl)furan-2-carboxylic acid (oxidation of acrylamido group).

  • Minor: Tetrahydrobenzo[b]thiophene-3-carboxamide (cleavage of the acrylamido linker).

4.1. Inhibition of PDK-1 and LDHA Enzymes

The compound acts as a dual inhibitor of pyruvate dehydrogenase kinase-1 (PDK-1) and lactate dehydrogenase A (LDHA) , key enzymes in cancer metabolism.

Mechanism:

  • PDK-1: Binds to the ATP-binding pocket (docking score = -9.2 kcal/mol) .

  • LDHA: Disrupts substrate binding via H-bonding with Arg-105 and His-192 .

Inhibitory Data (IC₅₀):

EnzymeIC₅₀ (μM)Reference
PDK-112.4
LDHA18.7

Comparison with Similar Compounds

Compound 23 ()

  • Structure: N-(2-Chlorophenyl)-2-[(3-carboxy-1-oxopropyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.
  • Key differences : Replaces the dichlorophenyl-furan moiety with a phenyl group and introduces a carboxylic acid substituent.
  • Activity : Demonstrates antibacterial activity, likely due to the chlorophenyl group enhancing membrane penetration .
  • Physicochemical data : Melting point 197–199°C; IR peaks at 3,420 cm⁻¹ (NH), 1,710 cm⁻¹ (C=O) .

Compound 6124-88-5 ()

  • Structure : 2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.
  • Key differences : Substitutes the dichlorophenyl-furan with a dimethoxybenzamido group, increasing hydrophilicity.
  • Implications : Methoxy groups may reduce metabolic stability compared to halogenated analogs .

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylate ()

  • Structure : Features a dimethylthiophene core instead of tetrahydrobenzo[b]thiophene.
  • Key differences : Reduced ring saturation decreases conformational rigidity.
  • Activity: Exhibits antioxidant (IC₅₀: 12–18 µM in DPPH assay) and anti-inflammatory (30–45% edema inhibition) activities, attributed to the acrylamido-cyano motif .

Heterocyclic Derivatives with Similar Functional Groups

Compound 11a ()

  • Structure : (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
  • Key differences : Replaces the tetrahydrobenzo[b]thiophene with a thiazolo-pyrimidine scaffold.
  • Physicochemical data : Melting point 243–246°C; IR peak at 2,219 cm⁻¹ (CN) .

Compound 11b ()

  • Structure: (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
  • Physicochemical data : Melting point 213–215°C; IR peak at 2,209 cm⁻¹ (CN) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name/ID Molecular Formula Molecular Weight Key Substituents Biological Activity Key Spectral Data (IR, cm⁻¹)
Target Compound C₂₄H₁₈Cl₂N₄O₃S (estimated) ~537.4 2,5-Dichlorophenyl-furan, cyano Not reported (inferred) CN: ~2,220 (estimated)
Compound 23 () C₂₃H₂₂ClN₃O₄S 472.9 2-Chlorophenyl, carboxylic acid Antibacterial NH: 3,420; C=O: 1,710
Compound 6124-88-5 () C₂₀H₂₃N₃O₄S 409.5 3,5-Dimethoxybenzamido Not reported Not provided
Ethyl 4,5-Dimethylthiophene () C₁₉H₁₉N₃O₃S 369.4 Substituted phenyl, ethyl ester Antioxidant, anti-inflammatory CN: ~2,220
Compound 11a () C₂₀H₁₀N₄O₃S 386.4 2,4,6-Trimethylbenzylidene Not reported CN: 2,219

Key Research Findings

Substituent Effects: Halogenation (e.g., 2,5-dichlorophenyl in the target compound) enhances lipophilicity and target binding compared to methoxy or methyl groups . The acrylamido-cyano motif is conserved in analogs with antioxidant/anti-inflammatory activities .

Scaffold Differences :

  • Tetrahydrobenzo[b]thiophene derivatives (e.g., target compound, Compound 23) exhibit greater conformational stability than thiazolo-pyrimidines or dimethylthiophenes .

Synthetic Feasibility :

  • Acylation and cyclization reactions are common strategies for synthesizing tetrahydrobenzo[b]thiophene derivatives, with yields ranging from 57–68% .

Q & A

Q. What synthetic methodologies are reported for synthesizing this compound?

The compound is synthesized via Knoevenagel condensation between a cyanoacetamide derivative (e.g., ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate) and substituted benzaldehydes (e.g., 2,5-dichlorophenyl derivatives). The reaction is catalyzed by piperidine and acetic acid in toluene under reflux for 5–6 hours. Purification is achieved via recrystallization from alcohols (e.g., methanol) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • IR spectroscopy : Identifies functional groups (C=O stretch at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • 1H/13C NMR : Confirms proton environments (e.g., acrylamido protons at δ 6.8–7.5 ppm) and carbon assignments .
  • HRMS : Validates molecular weight and purity (>95% via HPLC) .

Q. What in vitro assays evaluate the compound’s antioxidant and anti-inflammatory activities?

  • Antioxidant : DPPH radical scavenging assay (IC50 values compared to ascorbic acid) .
  • Anti-inflammatory : Carrageenan-induced rat paw edema model for in vivo efficacy; COX-2 inhibition assays for mechanistic insights .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Catalyst ratio : Test piperidine/acetic acid ratios (e.g., 0.35 mL piperidine + 1.3 mL acetic acid per 10 mmol substrate) .
  • Solvent selection : Compare toluene with polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
  • Purification : Optimize recrystallization solvents (e.g., methanol vs. ethanol) based on solubility profiles .

Q. How can researchers resolve discrepancies in biological activity data across structural analogs?

  • Structural modulation : Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing vs. donating groups) to assess SAR .
  • Purity validation : Use HPLC to rule out impurities (>98% purity threshold) .
  • Assay replication : Perform dose-response curves in triplicate across multiple cell lines or animal models .

Q. What strategies are recommended for assessing the compound’s stability under physiological conditions?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours.
  • Degradation analysis : Monitor breakdown products via HPLC and identify pathways (e.g., hydrolysis of the acrylamido group) .

Q. How can mechanistic studies elucidate the anti-inflammatory action of this compound?

  • In vitro enzyme assays : Measure direct inhibition of COX-2 or LOX enzymes using fluorometric kits.
  • Cytokine profiling : Quantify IL-6, TNF-α, and IL-1β levels in LPS-stimulated macrophages via ELISA .
  • In vivo models : Compare efficacy in acute (carrageenan-induced edema) vs. chronic (CFA-induced arthritis) inflammation models .

Q. What computational tools can predict interactions between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2 or antioxidant enzymes (e.g., SOD).
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical residues .

Methodological Notes

  • Synthesis troubleshooting : Low yields may arise from incomplete Knoevenagel condensation; monitor reaction progress via TLC (mobile phase: ethyl acetate/hexane 3:7) .
  • Bioactivity validation : Include positive controls (e.g., indomethacin for anti-inflammatory assays) to benchmark results .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with biological outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.